3,4-Dimethoxy-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide 3,4-Dimethoxy-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide
Brand Name: Vulcanchem
CAS No.: 499198-51-5
VCID: VC0505017
InChI: InChI=1S/C21H19N3O4/c1-27-17-11-10-14(13-18(17)28-2)20(25)23-16-8-4-3-7-15(16)21(26)24-19-9-5-6-12-22-19/h3-13H,1-2H3,(H,23,25)(H,22,24,26)
SMILES: COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=N3)OC
Molecular Formula: C21H19N3O4
Molecular Weight: 377.4g/mol

3,4-Dimethoxy-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide

CAS No.: 499198-51-5

Main Products

VCID: VC0505017

Molecular Formula: C21H19N3O4

Molecular Weight: 377.4g/mol

3,4-Dimethoxy-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide - 499198-51-5

CAS No. 499198-51-5
Product Name 3,4-Dimethoxy-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide
Molecular Formula C21H19N3O4
Molecular Weight 377.4g/mol
IUPAC Name 3,4-dimethoxy-N-[2-(pyridin-2-ylcarbamoyl)phenyl]benzamide
Standard InChI InChI=1S/C21H19N3O4/c1-27-17-11-10-14(13-18(17)28-2)20(25)23-16-8-4-3-7-15(16)21(26)24-19-9-5-6-12-22-19/h3-13H,1-2H3,(H,23,25)(H,22,24,26)
Standard InChIKey PKGDWSYKKAZKGU-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=N3)OC
Canonical SMILES COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=N3)OC
PubChem Compound 16740332
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator